2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester
Description
This compound is a benzoic acid derivative functionalized with dual orthogonal protecting groups: benzyloxycarbonyl (Z) and 9H-fluoren-9-ylmethoxycarbonyl (Fmoc). These groups are widely used in peptide synthesis to protect amino acids during stepwise assembly . The Z group is acid-labile, while the Fmoc group is base-labile, enabling sequential deprotection strategies. The methyl ester at the benzoic acid moiety enhances solubility in organic solvents, facilitating its use in solid-phase synthesis.
Notably, discrepancies exist in reported molecular data. A product catalog lists its molecular formula as C₇H₉O₂P (Mol. Wt. 156.12) , which conflicts with the structural complexity implied by its name.
Properties
IUPAC Name |
methyl 5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-2-(phenylmethoxycarbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O6/c1-40-32(37)29-20-23(17-18-31(29)36-34(39)41-21-24-10-3-2-4-11-24)12-9-19-35-33(38)42-22-30-27-15-7-5-13-25(27)26-14-6-8-16-28(26)30/h2-8,10-11,13-18,20,30H,9,12,19,21-22H2,1H3,(H,35,38)(H,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEIISNVNMNYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester typically involves multiple steps. The process begins with the protection of amino groups using benzyloxycarbonyl and fluorenylmethoxycarbonyl groups. The key steps include:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride and fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The final step involves esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid or hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the protection and coupling reactions.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through analytical methods such as NMR, HPLC, and mass spectrometry
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl and fluorenylmethoxycarbonyl groups can be removed under acidic or basic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxycarbonyl and fluorenylmethoxycarbonyl groups
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid (TFA) for fluorenylmethoxycarbonyl group removal and hydrogenation for benzyloxycarbonyl group removal.
Substitution: Nucleophiles such as amines or thiols under mild conditions
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Forms substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
The compound serves as a pivotal building block in the synthesis of various bioactive peptides and pharmaceuticals. Its structure allows for the introduction of specific functional groups that can enhance biological activity or selectivity.
Peptide Synthesis
Fmoc-L-Thr-OBzl is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group facilitates the stepwise addition of amino acids while providing stability during the synthesis process.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Advantages | Disadvantages |
|---|---|---|
| Fmoc | Easy removal with base | Requires additional steps |
| Boc | Stable under acidic conditions | Less compatible with some reagents |
Drug Development
In drug development, this compound's derivatives have shown potential in targeting specific receptors or enzymes, making them candidates for further pharmacological studies. For instance, modifications to the side chains can lead to compounds with enhanced affinity for biological targets.
Anticancer Activity
Recent studies have explored the anticancer properties of peptides synthesized using Fmoc-L-Thr-OBzl as a precursor. A notable study demonstrated that a peptide derived from this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Properties
Another research highlighted the antimicrobial activity of synthesized peptides containing this compound against resistant bacterial strains. The modification of the benzyl group was crucial in enhancing the efficacy of these peptides.
Mechanism of Action
The mechanism of action of 2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester involves:
Protection of Amino Groups: The benzyloxycarbonyl and fluorenylmethoxycarbonyl groups protect the amino groups during synthesis, preventing unwanted side reactions.
Selective Deprotection: The protecting groups can be selectively removed under specific conditions, allowing for the controlled release of the free amine.
Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds and other linkages
Comparison with Similar Compounds
Key Structural and Functional Analogs
The following compounds share structural motifs (Fmoc, Z, or benzoic acid esters) and applications in peptide synthesis or bioactive molecule development:
Comparative Analysis
Protection Strategy: The target compound and the (5S,3S)-derivative utilize Z and Fmoc groups, enabling orthogonal deprotection (acid/base). In contrast, the fluorinated analog lacks a Z group, restricting its utility in multi-step syntheses. Acetylated analogs (e.g., ) are unsuitable for iterative peptide elongation due to non-orthogonal, stable protection .
Solubility and Reactivity :
- Methyl esters (target compound, ) improve solubility in organic media compared to free acids.
- Fluorine substitution () may enhance metabolic stability but reduces reactivity in nucleophilic coupling reactions .
Applications: The target compound is tailored for solid-phase peptide synthesis, where orthogonal protection is critical.
Biological Activity
2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester (CAS No. 201048-68-2) is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 488.53 g/mol. Its structure features a benzoic acid moiety, fluorenylmethoxycarbonyl group, and benzyloxycarbonyl amino groups, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorenylmethoxycarbonyl group serves as a protective moiety for amino functionalities, allowing selective deprotection under acidic conditions, which can enhance its reactivity in various biochemical pathways.
Key mechanisms include:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymatic pathways, which could have implications for cancer therapy and other diseases where enzyme modulation is beneficial.
- Receptor Interaction : The structural components allow binding to specific receptors, potentially influencing signal transduction pathways involved in cell survival and apoptosis .
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit various biological activities:
Case Studies and Research Findings
- Targeting Bcl-2 Family Proteins : A study demonstrated that derivatives of benzoic acid can effectively bind to Mcl-1 and Bfl-1 proteins, which are crucial targets in cancer therapy. The compound exhibited potent binding affinities (K_i values around 100 nM) and induced cell death in lymphoma cell lines dependent on these proteins .
- Synthesis and Biological Evaluation : A multi-step synthesis involving automated peptide synthesizers was reported to enhance yield and efficiency. The synthesized compounds were evaluated for their biological activities, revealing significant inhibitory effects on specific enzymatic pathways related to cancer progression.
- Potential for Broader Applications : Given its structural versatility, the compound may also be explored for applications beyond oncology, including antiviral therapies and neuromodulation strategies due to its interaction with neurotransmitter systems .
Q & A
What are the key protecting groups in this compound, and how do they influence synthetic strategies?
The compound contains two critical protecting groups: 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) . The Fmoc group is base-labile and commonly removed with 20% piperidine in DMF, enabling orthogonal deprotection strategies in peptide synthesis. The Cbz group is acid-labile (removed via hydrogenolysis or HBr/AcOH) and provides stability during coupling reactions. These groups prevent unwanted side reactions at the amino and carboxylic acid functionalities during stepwise assembly .
What purification methods are effective for isolating this compound after synthesis?
Flash chromatography on silica gel (e.g., using AcOEt/MeOH 90:10 as eluent) is a standard method for isolating intermediates, achieving yields of ~61% . For higher purity, preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is recommended, particularly for separating diastereomers or eliminating trace impurities.
How can coupling reactions involving Fmoc-protected intermediates be optimized?
Coupling efficiency depends on:
- Catalyst selection : Use Cp2ZrCl2 (0.3 equiv) and AgOTf (0.3 equiv) to activate glycosyl donors in stereoselective reactions .
- Reaction monitoring : Track progress via TLC (silica gel, UV visualization) or <sup>19</sup>F NMR for fluorine-containing analogs.
- Temperature control : Perform reactions at −10°C to minimize racemization .
What strategies mitigate stability issues during synthesis?
- Moisture-sensitive steps : Use anhydrous THF and NaH (60% dispersion in paraffin oil) under nitrogen atmosphere to prevent hydrolysis .
- Light sensitivity : Store Fmoc-protected intermediates in amber vials at −20°C to avoid photolytic degradation .
- Inert conditions : Conduct hydrogenolysis of Cbz groups under H2 (1 atm) with Pd/C catalyst in ethanol to prevent over-reduction .
How is regioselectivity achieved in hydroboration-oxidation steps during synthesis?
9-Borabicyclo[3.3.1]nonane (9-BBN) is employed for its high regioselectivity in hydroboration, favoring anti-Markovnikov addition to alkenes. Post-reaction, oxidative workup with NaOAc and H2O2 ensures clean conversion to the desired alcohol without side products .
What analytical techniques validate the compound’s structural integrity?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., methyl ester resonance at δ ~3.8 ppm) and Fmoc group integrity (aromatic protons at δ ~7.2–7.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., calculated for C27H25BrN2O5: [M+H]<sup>+</sup> = 561.09) .
How are competing side reactions managed during deprotection?
- Fmoc removal : Use piperidine (20% in DMF) for 30 minutes, followed by immediate neutralization with acetic acid to prevent β-elimination .
- Cbz cleavage : Avoid prolonged exposure to HBr/AcOH; monitor via IR spectroscopy (disappearance of C=O stretch at ~1700 cm<sup>−1</sup>) .
What solvent systems enhance solubility during solid-phase synthesis?
A 1:1 mixture of DCM/DMF is optimal for swelling resin-bound intermediates while maintaining Fmoc stability. For poorly soluble intermediates, add 1–5% v/v HMPA as a cosolvent .
How do steric effects influence coupling efficiency at the benzoic acid moiety?
Bulky substituents at the 5-position (e.g., propyl-Fmoc group) reduce coupling rates. Mitigate this by:
- Using HATU/DIPEA instead of DCC for faster activation.
- Increasing reaction time to 24–48 hours at 25°C .
What are the critical parameters for scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
